molecular formula C12H17ClN2O B5266448 1-(3-Chloro-2-methylphenyl)-3-(2-methylpropyl)urea

1-(3-Chloro-2-methylphenyl)-3-(2-methylpropyl)urea

Cat. No.: B5266448
M. Wt: 240.73 g/mol
InChI Key: YUKVHVPKCMNRRI-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-(2-methylpropyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group attached to a 3-chloro-2-methylphenyl ring and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-methylphenyl)-3-(2-methylpropyl)urea can be synthesized through a multi-step process involving the reaction of 3-chloro-2-methylaniline with isocyanates. The reaction typically proceeds under mild conditions, with the use of solvents such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methylphenyl)-3-(2-methylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted urea compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea compounds with various functional groups.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-(2-methylpropyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-(2-methylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

1-(3-Chloro-2-methylphenyl)-3-(2-methylpropyl)urea can be compared with other similar compounds, such as:

    1-(3-Chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea: This compound has a thiourea group instead of a urea group, which may result in different chemical and biological properties.

    1-(3-Chloro-2-methylphenyl)-3-(2-methylpropyl)carbamate: The carbamate group in this compound may lead to different reactivity and applications compared to the urea derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-8(2)7-14-12(16)15-11-6-4-5-10(13)9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKVHVPKCMNRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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